Bis(3,4,5-trimethoxybenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4,5-trimethoxybenzoyl) peroxide is an organic compound with the molecular formula C20H22O10. It is characterized by the presence of two 3,4,5-trimethoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4,5-trimethoxybenzoyl) peroxide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4,5-trimethoxybenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce radicals, while reduction reactions yield alcohols.
Scientific Research Applications
Bis(3,4,5-trimethoxybenzoyl) peroxide has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.
Industry: It is used in the synthesis of various organic compounds and as a cross-linking agent in polymer production.
Mechanism of Action
The mechanism of action of Bis(3,4,5-trimethoxybenzoyl) peroxide involves the generation of radicals through the cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Known for its use in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymer chemistry.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
Bis(3,4,5-trimethoxybenzoyl) peroxide is unique due to the presence of the 3,4,5-trimethoxybenzoyl groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H22O10 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C20H22O10/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-30-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 |
InChI Key |
WWJZNGBQIGHXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.